

Application Notes and Protocols for Trifluoroacetic Acid (TFA) in Chromatography

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Compound of Interest

Compound Name: *lhric tfa*

Cat. No.: *B15600542*

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Trifluoroacetic acid (TFA) is a widely utilized mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis and purification of peptides and proteins. Its primary roles include controlling pH, acting as an ion-pairing agent to improve peak shape and resolution, and enhancing the solubility of complex biomolecules.^[1]^[2]^[3]^[4] These notes provide detailed applications, protocols, and critical considerations for using TFA in chromatographic workflows.

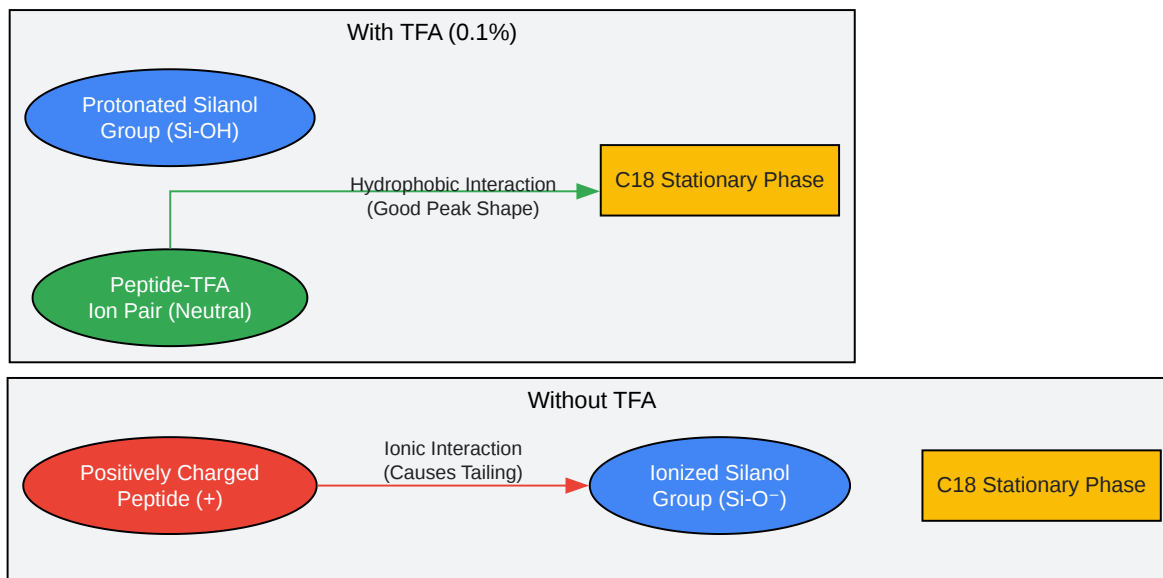
Application Note 1: TFA in Reversed-Phase HPLC of Peptides and Proteins with UV Detection

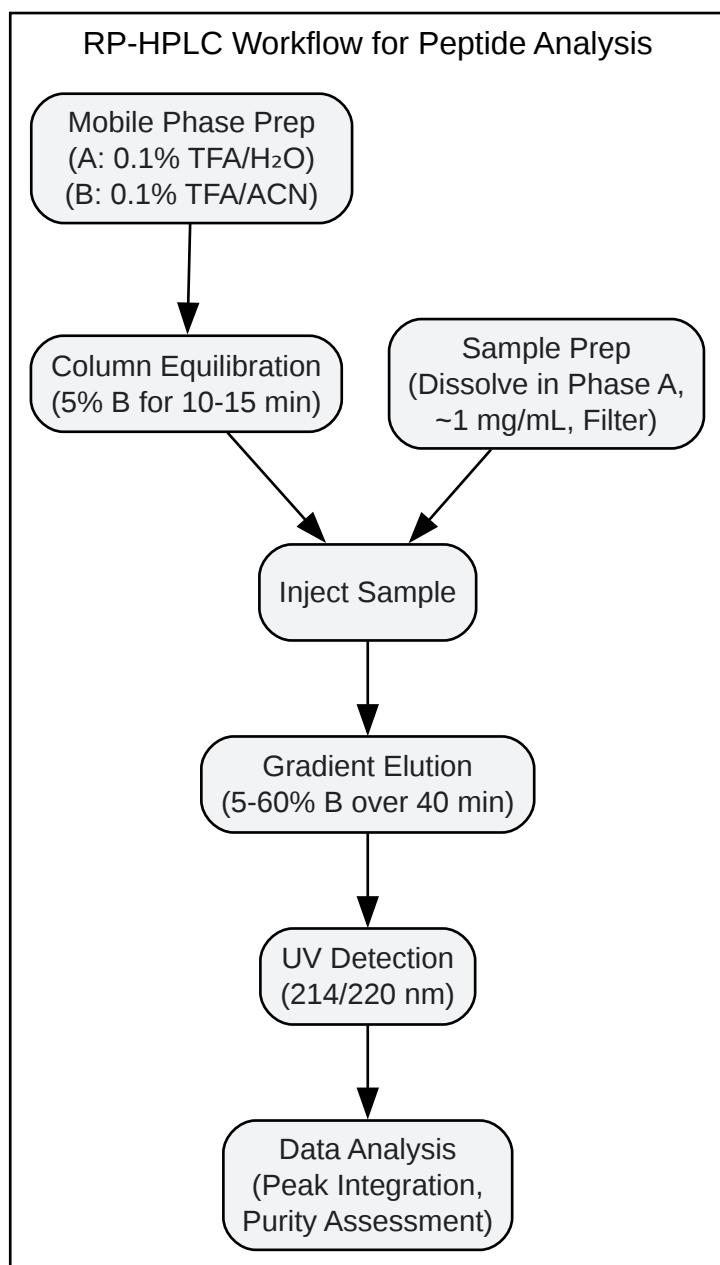
Principle and Mechanism

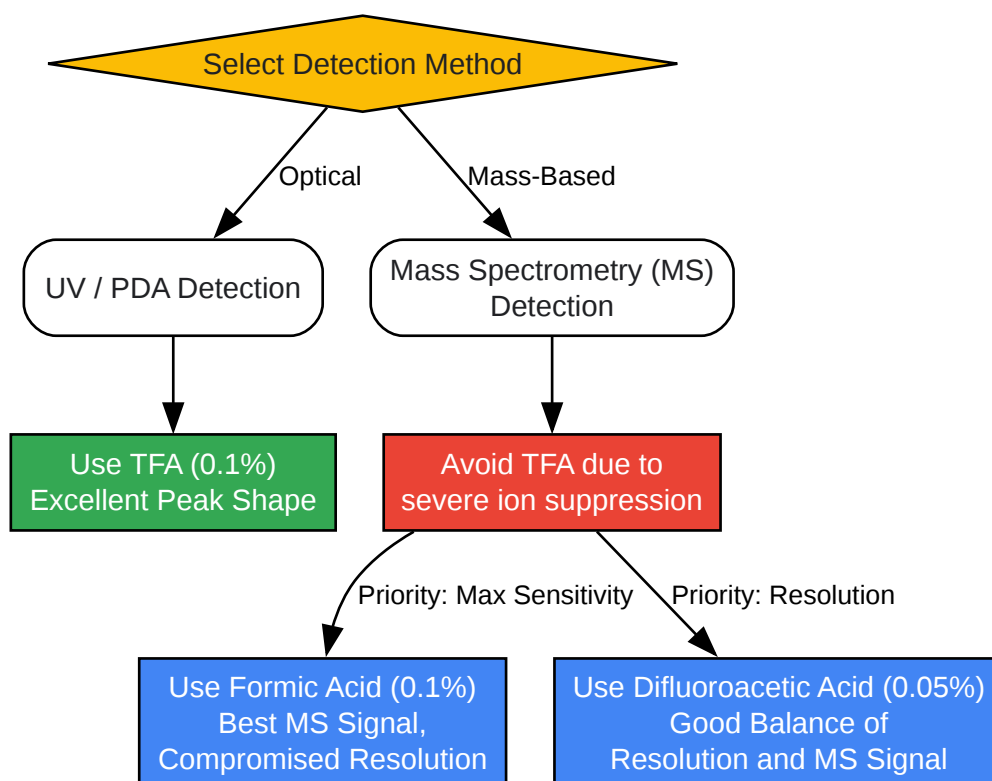
In RP-HPLC, TFA serves multiple functions to enhance separations.^[5] It lowers the mobile phase pH to around 2, which is low enough to suppress the ionization of residual silanol groups on the silica-based stationary phase.^[4] This minimizes undesirable secondary interactions between the positively charged basic residues of peptides/proteins and the stationary phase, which are a common cause of peak tailing.^[2]^[6]

Furthermore, TFA acts as an ion-pairing agent. The trifluoroacetate anion (CF_3COO^-) forms a neutral, transient ion pair with positively charged sites on the analyte, such as the N-terminus and the side chains of lysine, arginine, and histidine residues.^[7] This process increases the

overall hydrophobicity of the analyte, leading to stronger retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.^[1]







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- To cite this document: BenchChem. [Application Notes and Protocols for Trifluoroacetic Acid (TFA) in Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600542#applications-of-tfa-in-chromatography]

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